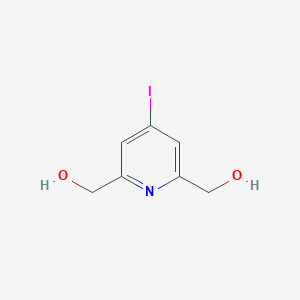

4-Iodo-2,6-bis(hydroxymethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)-4-iodopyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQIUGIOABMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556544 | |

| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120491-91-0 | |

| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 2,6 Bis Hydroxymethyl Pyridine and Its Precursors

Strategies for Constructing the 4-Iodopyridine (B57791) Core

The introduction of an iodine atom at the 4-position of the pyridine (B92270) ring is a critical step that can be achieved through various synthetic routes. These strategies often depend on the nature of the starting materials and the other functional groups present on the pyridine ring.

Iodination Approaches in Pyridine Synthesis

Direct iodination of the pyridine ring is a common strategy. Electrophilic iodination is a primary method, where the regioselectivity is influenced by the electronic properties of the existing substituents.

One approach begins with 2,6-lutidine (2,6-dimethylpyridine). The methyl groups are electron-donating, activating the pyridine ring towards electrophilic substitution. However, direct iodination of 2,6-lutidine can be challenging. A more effective method involves the direct iodination of 2,6-bis(hydroxymethyl)pyridine. The electron-donating nature of the hydroxymethyl groups facilitates electrophilic substitution, directing the iodine atom to the 4-position. Treating 2,6-bis(hydroxymethyl)pyridine with an iodinating agent like iodine monochloride (ICl) in acetic acid yields 4-iodo-2,6-bis(hydroxymethyl)pyridine.

Another strategy involves the iodination of a precursor that already contains the functionalities at the 2 and 6 positions in a different oxidation state, such as 2,6-pyridinedicarboxylic acid. The electron-withdrawing carboxylic acid groups deactivate the ring, making electrophilic substitution more difficult, but iodination can still be achieved under specific conditions.

Alternatively, for highly substituted pyridines, nucleophilic substitution can be employed. For instance, a precursor like pentachloropyridine (B147404) can react with sodium iodide, where iodide displaces a chlorine atom. orgchemres.org While this example is for a perchlorinated pyridine, it illustrates the principle of introducing iodine via nucleophilic aromatic substitution, which could be adapted to other suitably activated pyridine systems.

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Iodination | 2,6-Bis(hydroxymethyl)pyridine | Iodine monochloride (ICl), Acetic Acid | Direct iodination at the activated 4-position. Good regioselectivity. | |

| Electrophilic Iodination | 2,6-Lutidine | N-Iodosuccinimide (NIS), FeCl₃ | Initial step in a multi-step synthesis. | |

| Nucleophilic Substitution | Pentachloropyridine | Sodium Iodide (NaI), DMF | Displacement of a halogen leaving group by iodide. | orgchemres.org |

Precursor Design and Functional Group Interconversions Leading to the 4-Iodopyridine Moiety

The synthesis of the 4-iodopyridine moiety is often embedded within a larger synthetic sequence that involves careful precursor design and a series of functional group interconversions (FGI). ub.eduimperial.ac.uk A well-documented route to 4-iodo-2,6-bis(hydroxymethyl)pyridine starts with 2,6-lutidine. This multi-step process is a prime example of strategic precursor selection and modification.

The sequence is as follows:

Iodination : 2,6-Lutidine is first subjected to electrophilic iodination to produce 4-iodo-2,6-lutidine.

Oxidation : The methyl groups of 4-iodo-2,6-lutidine are then oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-iodopyridine-2,6-dicarboxylic acid.

Reduction : Finally, the dicarboxylic acid is reduced to the target diol, 4-iodo-2,6-bis(hydroxymethyl)pyridine.

This pathway demonstrates how functional groups can be manipulated to achieve the desired substitution pattern. The initial iodination takes advantage of the activating methyl groups, which are later converted into the desired hydroxymethyl functionalities via a carboxylic acid intermediate.

Alternative precursor designs focus on constructing the substituted pyridine ring in one pot under mild conditions. For example, 4-substituted pyridine-2,6-dicarboxylic acid derivatives can be synthesized from pyruvates and aldehydes, offering a different entry point to the required precursors. oist.jpclockss.org

Introduction of Hydroxymethyl Functionalities

The two hydroxymethyl groups at the 2 and 6 positions are key features of the target molecule. These are typically introduced by reducing more oxidized functional groups like carboxylates or by converting halogenated precursors.

Reduction of Carboxylate Derivatives to Bis(hydroxymethyl) Groups

The reduction of pyridine-2,6-dicarboxylic acid or its ester derivatives is a common and effective method for installing the bis(hydroxymethyl) groups. This transformation can be applied to either the non-iodinated precursor (2,6-pyridinedicarboxylic acid) followed by iodination, or to the 4-iodopyridine-2,6-dicarboxylic acid intermediate. google.com

The direct reduction of the dicarboxylic acid is particularly efficient. A classic three-step route involves converting the acid to a diester, which is then reduced. google.comrsc.org However, modern methods allow for the direct reduction of the dicarboxylic acid to the diol in a two-step process. google.com

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodo-2,6-pyridinedicarboxylic acid | NaBH₄, I₂, THF | 4-Iodo-2,6-bis(hydroxymethyl)pyridine | 82% | |

| 2,6-Pyridinedicarboxylic acid | NaBH₄, I₂, THF | 2,6-Bis(hydroxymethyl)pyridine | 82% | google.com |

| Dimethyl 2,6-pyridinedicarboxylate | Sodium borohydride (B1222165), Methanol | 2,6-Bis(hydroxymethyl)pyridine | 96% | chemicalbook.com |

Chemoselectivity is crucial when multiple functional groups are present. youtube.com Sodium borohydride (NaBH₄) is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and is often preferred for its selectivity. solubilityofthings.comfiveable.me While NaBH₄ alone does not typically reduce carboxylic acids, a system of sodium borohydride and iodine (NaBH₄/I₂) in a solvent like tetrahydrofuran (B95107) (THF) is highly effective for the direct reduction of dicarboxylic acids to diols. google.com

This NaBH₄/I₂ system offers significant advantages. It simplifies the synthetic process by avoiding the need to first esterify the carboxylic acid, thus reducing the number of reaction steps. google.com Furthermore, it avoids the use of corrosive and hazardous reagents like thionyl chloride or strong acids that are often required for esterification. google.com The reaction proceeds under relatively mild conditions, making it a safe and convenient method for both laboratory and potential industrial applications. google.com

Conversion from Halogenated Methyl Precursors (e.g., Bromomethyl)

An alternative route to introduce the hydroxymethyl groups is through the nucleophilic substitution of a halogenated precursor, such as 2,6-bis(bromomethyl)pyridine (B1268884). nih.gov This method involves first synthesizing the halogenated intermediate and then converting it to the diol.

The synthesis of the precursor, 2,6-bis(bromomethyl)pyridine, is typically achieved by treating 2,6-pyridinedimethanol (B71991) with hydrobromic acid (HBr). rsc.orgchemicalbook.com To apply this methodology to the synthesis of the target compound, one would start with 4-iodo-2,6-pyridinedimethanol or a precursor that can be converted to 4-iodo-2,6-bis(bromomethyl)pyridine.

The final step is the hydrolysis of the bromomethyl groups. The conversion of 2,6-bis(bromomethyl)pyridine to 2,6-pyridinedimethanol can be accomplished by heating with an aqueous base, such as sodium hydroxide (B78521) solution. chemicalbook.comchemicalbook.com This nucleophilic substitution reaction replaces the bromine atoms with hydroxyl groups to yield the desired diol. This method could be applied to a 4-iodinated analogue to produce the final product.

| Step | Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 2,6-Pyridinedimethanol | Hydrobromic acid (HBr) | 2,6-Bis(bromomethyl)pyridine | 96% | chemicalbook.com |

| Hydrolysis | 2,6-Bis(bromomethyl)pyridine | NaOH (aq), Ethanol | 2,6-Pyridinedimethanol | 88.6% | chemicalbook.com |

Nucleophilic Substitution Reactions with Hydroxyl Sources

While direct nucleophilic substitution of a leaving group at the 4-position of a pre-functionalized pyridine ring with a hydroxyl source is a conceptually straightforward approach, the reactivity of the pyridine ring often necessitates specific conditions. The presence of an iodine atom at the 4-position makes the compound a candidate for nucleophilic substitution reactions. However, direct displacement of a leaving group on the pyridine ring can require demanding conditions. For instance, the conversion of 2-bromopyridine (B144113) to 2-aminopyridine (B139424) requires heating with ammonium (B1175870) hydroxide under pressure. google.com

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is influenced by the nature of the halogen and the nucleophile. For instance, the reaction of 2-iodopyridine (B156620) with various nucleophiles can be significantly accelerated using microwave irradiation. sci-hub.se In the context of synthesizing 4-Iodo-2,6-bis(hydroxymethyl)pyridine, a hypothetical nucleophilic substitution would involve a precursor like 4-halo-2,6-bis(hydroxymethyl)pyridine, where the halogen is a good leaving group, reacting with a hydroxide source. However, the literature more commonly describes the introduction of the iodo group at a different stage of the synthesis.

Multi-Step Synthetic Pathways and Reaction Schemes

The synthesis of 4-Iodo-2,6-bis(hydroxymethyl)pyridine is typically accomplished through multi-step sequences that allow for the controlled introduction of the desired functional groups.

Sequential Functionalization Strategies

A common and effective strategy involves the sequential functionalization of a simpler pyridine derivative. rsc.org This approach allows for precise control over the introduction of each substituent.

One prominent method begins with the iodination of 2,6-lutidine (2,6-dimethylpyridine). This is followed by the oxidation of the methyl groups to carboxylic acids and subsequent reduction to the hydroxymethyl groups.

Method 1: Iodination followed by Oxidation and Reduction

Iodination: Electrophilic iodination of 2,6-lutidine is the initial step.

Oxidation: The resulting 4-iodo-2,6-lutidine is then oxidized to 4-iodo-2,6-pyridinedicarboxylic acid using a strong oxidizing agent like potassium permanganate.

Reduction: The final step involves the reduction of the dicarboxylic acid to the corresponding diol, 4-Iodo-2,6-bis(hydroxymethyl)pyridine. A common reducing agent for this transformation is sodium borohydride in the presence of iodine.

| Step | Reagents | Conditions | Yield (%) |

| Iodination | NIS, FeCl₃ | 0°C, 6 h | 65 |

| Oxidation | KMnO₄, H₂SO₄ | 90°C, 8 h | 78 |

| Reduction | NaBH₄, I₂ | THF, Reflux, 1 h | 82 |

Table 1: Reaction conditions and yields for the sequential synthesis of 4-Iodo-2,6-bis(hydroxymethyl)pyridine.

Another sequential approach involves the initial synthesis of 2,6-bis(hydroxymethyl)pyridine, followed by iodination.

Method 2: Synthesis of Diol followed by Iodination

Preparation of 2,6-bis(hydroxymethyl)pyridine: This intermediate can be synthesized from 2,6-lutidine by oxidation to 2,6-pyridinedicarboxylic acid, followed by reduction. A biocatalytic approach using whole-cell catalysts also provides a more sustainable route to this intermediate. rsc.orgethz.ch

Iodination: The 2,6-bis(hydroxymethyl)pyridine is then subjected to electrophilic iodination to introduce the iodine atom at the 4-position.

One-Pot and Convergent Synthesis Approaches

While dedicated one-pot syntheses for 4-Iodo-2,6-bis(hydroxymethyl)pyridine are not extensively detailed, the principles of convergent synthesis are applied in some multi-step pathways. For instance, the preparation of the key intermediate, 4-iodopyridine-2,6-dicarboxylic acid, can be achieved through alternative routes like the Ullmann coupling of 2,6-dibromopyridine (B144722) with copper(I) iodide, followed by carboxylation. This dicarboxylic acid is then reduced to the target diol.

Biocatalytic methods are emerging as a sustainable alternative for the synthesis of the precursor 2,6-bis(hydroxymethyl)pyridine. rsc.orgethz.ch A one-pot biocatalytic process has been demonstrated for the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using recombinant microbial whole cells. rsc.org This "green" approach avoids the use of harsh oxidizing and reducing agents. ethz.ch

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of 4-Iodo-2,6-bis(hydroxymethyl)pyridine are crucial for obtaining a product of high purity. Standard laboratory techniques are employed, with column chromatography being a common method to separate the desired product from any side products or unreacted starting materials.

In the synthesis involving the direct iodination of 2,6-bis(hydroxymethyl)pyridine, side products such as the 3-iodo and 5-iodo isomers can form. These isomers are typically separable by column chromatography.

Recrystallization is another technique that can be used to purify the final product. For instance, after workup, the crude product can often be recrystallized from a suitable solvent to yield the pure compound.

Chemical Reactivity and Advanced Organic Transformations of 4 Iodo 2,6 Bis Hydroxymethyl Pyridine

Reactivity at the Pyridine (B92270) Ring (Iodine Moiety)

The primary site of reactivity for many advanced transformations of 4-Iodo-2,6-bis(hydroxymethyl)pyridine is the carbon-iodine bond at the 4-position of the pyridine ring. The iodine atom serves as an excellent leaving group and a versatile handle for introducing a wide array of functional groups through various catalytic processes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodine moiety at the para-position relative to the pyridine nitrogen makes 4-Iodo-2,6-bis(hydroxymethyl)pyridine an ideal substrate for these transformations, particularly those catalyzed by palladium. nih.govlibretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, specifically for creating biaryl compounds, styrenes, and conjugated alkenes. libretexts.org This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For 4-Iodo-2,6-bis(hydroxymethyl)pyridine, the high reactivity of the C-I bond facilitates the initial oxidative addition step to the Pd(0) catalyst. yonedalabs.com This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product while regenerating the active Pd(0) catalyst. yonedalabs.com This method allows for the direct linkage of new aryl or vinyl substituents at the 4-position of the pyridine ring.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | 4-Iodo-2,6-bis(hydroxymethyl)pyridine | The electrophilic partner in the coupling reaction. |

| Organoboron Reagent | Phenylboronic acid | The nucleophilic partner that provides the new carbon fragment. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, reductive elimination). yonedalabs.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction to occur. |

While specific examples for 4-Iodo-2,6-bis(hydroxymethyl)pyridine are not extensively documented in readily available literature, its structure as a haloarene makes it a suitable candidate for other important cross-coupling reactions like the Heck and Stille couplings.

The Heck reaction typically couples organohalides with alkenes to form substituted alkenes. In this context, 4-Iodo-2,6-bis(hydroxymethyl)pyridine could be reacted with various alkenes in the presence of a palladium catalyst to introduce alkenyl side chains at the 4-position.

The Stille coupling utilizes organotin reagents for the transmetalation step. libretexts.org It has a similar reaction scope to the Suzuki coupling and is effective for creating C-C bonds between a wide range of sp²-hybridized carbon atoms. libretexts.org Although organotin compounds are known for their toxicity, the Stille reaction remains a valuable synthetic tool. libretexts.org Given the reactivity of the C-I bond, 4-Iodo-2,6-bis(hydroxymethyl)pyridine would be expected to perform efficiently in Stille coupling reactions.

Beyond traditional cross-coupling, the iodine atom on 4-Iodo-2,6-bis(hydroxymethyl)pyridine enables other palladium-catalyzed transformations. An example includes palladium-catalyzed carbonylation, where carbon monoxide can be inserted to form carbonyl compounds like esters, amides, or carboxylic acids, depending on the reaction conditions and nucleophiles present. Such reactions further highlight the utility of this compound as a versatile scaffold in the synthesis of complex pyridine derivatives. nih.gov

Nucleophilic aromatic substitution (NAS) is a key reaction for pyridine and its derivatives, especially those bearing a leaving group at the ortho or para positions to the ring nitrogen. youtube.comyoutube.com Electron-poor aromatic heterocycles like pyridine are particularly amenable to NAS because the electronegative nitrogen atom can stabilize the negatively charged intermediate formed during the reaction. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.comlibretexts.org

The regioselectivity of NAS on the pyridine ring is strongly influenced by the electronic effects of the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group, reducing the electron density across the ring and making it susceptible to nucleophilic attack. youtube.com This effect is most pronounced at the C2 (ortho) and C4 (para) positions. youtube.com

When a nucleophile attacks the C4 position of 4-Iodo-2,6-bis(hydroxymethyl)pyridine, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom. youtube.comyoutube.com This provides significant stabilization for the intermediate, lowering the activation energy for the reaction and facilitating the substitution of the iodine atom. youtube.comyoutube.com In contrast, attack at the C3 (meta) position does not allow for this direct delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower or non-existent reaction. youtube.comlibretexts.org Therefore, the presence of the iodine at the 4-position makes 4-Iodo-2,6-bis(hydroxymethyl)pyridine highly reactive towards a variety of nucleophiles in NAS reactions. The two hydroxymethyl groups at the 2 and 6 positions may also exert a minor electronic influence on the reactivity of the ring.

Metalation Reactions and Organometallic Derivatives

The iodine atom at the 4-position of the pyridine ring is a key functional group for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct metalation of 4-Iodo-2,6-bis(hydroxymethyl)pyridine itself is not extensively documented, the reactivity of simpler 4-iodopyridines is well-established and serves as a reliable predictor for the behavior of this more complex derivative. researchgate.netrsc.org

The primary route to organometallic derivatives of 4-iodopyridines involves metal-halogen exchange or transition metal-catalyzed cross-coupling reactions. These methods are generally preferred over direct deprotonation (metalation) of the pyridine ring, as the acidity of the ring protons is often not sufficient for clean reaction with common organolithium bases, and the presence of the acidic hydroxyl groups in 4-Iodo-2,6-bis(hydroxymethyl)pyridine would further complicate such an approach without prior protection.

Organometallic Coupling Reactions:

The iodine substituent makes the C4 position highly susceptible to a variety of powerful cross-coupling reactions. google.comgoogle.com These reactions typically involve a palladium or copper catalyst and an organometallic coupling partner.

| Coupling Reaction | Reagent | Product Type | Catalyst System (Typical) |

| Suzuki Coupling | Organoboronic acids or esters | Aryl- or alkyl-substituted pyridines | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines | Palladium catalyst, a copper(I) co-catalyst, and a base |

| Heck Coupling | Alkenes | Alkenyl-substituted pyridines | Palladium catalyst and a base |

| Buchwald-Hartwig Amination | Amines | 4-Aminopyridine derivatives | Palladium catalyst and a base |

| Stille Coupling | Organostannanes | Aryl- or alkyl-substituted pyridines | Palladium catalyst |

This table presents common cross-coupling reactions applicable to 4-iodopyridines.

For instance, a Sonogashira coupling reaction between a 4-iodopyridine (B57791) derivative and a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of a new carbon-carbon bond at the 4-position. nih.govnih.gov Similarly, Suzuki coupling with boronic acids offers a versatile route to biaryl compounds or pyridines with alkyl substituents at the C4 position. researchgate.net The chemoselectivity of these reactions is generally high, with the carbon-iodine bond being significantly more reactive than the C-H bonds of the pyridine ring or the C-O bonds of the hydroxymethyl groups under these conditions.

Reactivity at the Hydroxymethyl Groups

The two hydroxymethyl groups at the 2- and 6-positions of the pyridine ring are primary alcohols, and as such, they exhibit the characteristic reactivity of this functional group. They can be oxidized, converted into esters and ethers, or transformed into other functional groups like halides and amines.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The hydroxymethyl groups of 2,6-bis(hydroxymethyl)pyridine can be oxidized to the corresponding dialdehyde (B1249045) or dicarboxylic acid. While specific studies on the 4-iodo derivative are not prevalent, methods used for the non-iodinated parent compound are likely applicable.

Oxidation to the Dialdehyde: Selective oxidation to the dialdehyde, 4-iodo-2,6-pyridinedicarboxaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic alcohols and would be a suitable choice.

Oxidation to the Dicarboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl groups to carboxylic acids. For example, the oxidation of 2,6-lutidine with potassium permanganate (B83412) (KMnO₄) yields 2,6-pyridinedicarboxylic acid (dipicolinic acid). google.com A similar approach could likely be used for 4-Iodo-2,6-bis(hydroxymethyl)pyridine to produce 4-iodo-2,6-pyridinedicarboxylic acid. Biocatalytic methods using whole-cell catalysts have also been shown to oxidize 2,6-lutidine sequentially to the mono-alcohol, diol, and subsequently to the aldehyde and carboxylic acid, demonstrating the feasibility of these transformations under enzymatic conditions. ethz.chrsc.orggoogle.com

| Transformation | Reagent/Method | Product |

| Diol to Dialdehyde | Manganese Dioxide (MnO₂) | 4-Iodo-2,6-pyridinedicarboxaldehyde |

| Diol to Dicarboxylic Acid | Potassium Permanganate (KMnO₄) | 4-Iodo-2,6-pyridinedicarboxylic acid |

| Diol to Aldehyde/Acid | Biocatalysis (e.g., Xylene Monooxygenase) | Mixture of aldehyde and carboxylic acid derivatives |

This table outlines potential oxidation reactions of 4-Iodo-2,6-bis(hydroxymethyl)pyridine.

Esterification and Etherification Strategies

The primary alcohol groups are readily converted into esters and ethers through standard synthetic methodologies.

Esterification: Esterification can be achieved by reacting 4-Iodo-2,6-bis(hydroxymethyl)pyridine with carboxylic acids, acid chlorides, or acid anhydrides. For example, tosylation of the hydroxyl groups to form the corresponding di-tosylates is a common strategy to convert them into good leaving groups for subsequent nucleophilic substitution or elimination reactions. This is typically achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Etherification: Etherification, such as the Williamson ether synthesis, can be employed to introduce a wide variety of alkyl or aryl groups. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxides, which are then reacted with an alkyl halide.

| Reaction | Reagents | Functional Group Formed |

| Esterification | Carboxylic acid (or derivative), Acid catalyst or coupling agent | Ester (-O-C=O)-R) |

| Tosylation | p-Toluenesulfonyl chloride, Base | Tosylate (-OTs) |

| Etherification | Alkyl halide, Strong base | Ether (-O-R) |

This table summarizes common esterification and etherification reactions for the hydroxymethyl groups.

Conversion to Other Functionalities (e.g., Halomethyl, Aminomethyl)

The hydroxymethyl groups serve as a synthetic handle for the introduction of other important functional groups.

Conversion to Halomethyl Groups: The hydroxyl groups can be readily converted to halomethyl groups, which are versatile intermediates for nucleophilic substitution reactions. For example, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) will yield 2,6-bis(bromomethyl)-4-iodopyridine (B177574) or 2,6-bis(chloromethyl)-4-iodopyridine, respectively.

Conversion to Aminomethyl Groups: While direct conversion of alcohols to amines is challenging, a two-step process is typically employed. First, the hydroxymethyl groups are converted to a better leaving group, such as a tosylate or a halide. The resulting dihalide or ditosylate can then be reacted with ammonia (B1221849) or a primary amine to furnish the corresponding 2,6-bis(aminomethyl)-4-iodopyridine. A patent has noted that the hydroxyl groups of 2,6-bis(hydroxymethyl)pyridine can be derivatized to amino groups, indicating the synthetic accessibility of these compounds. google.comgoogle.com

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |

| 4-Iodo-2,6-bis(hydroxymethyl)pyridine | PBr₃ or SOCl₂ | 4-Iodo-2,6-bis(halomethyl)pyridine | Ammonia or Amine | 4-Iodo-2,6-bis(aminomethyl)pyridine |

| 4-Iodo-2,6-bis(hydroxymethyl)pyridine | 1. TsCl, Base2. NaN₃ | 4-Iodo-2,6-bis(azidomethyl)pyridine | H₂, Pd/C | 4-Iodo-2,6-bis(aminomethyl)pyridine |

This table outlines synthetic routes to halomethyl and aminomethyl derivatives.

Selective Derivatization of Hydroxyl Groups

The selective functionalization of one of the two equivalent hydroxyl groups in 2,6-bis(hydroxymethyl)pyridine derivatives presents a significant synthetic challenge due to their identical reactivity. Achieving mono-functionalization typically requires strategies such as:

Using a large excess of the diol: This statistically favors mono-substitution, but requires a potentially difficult separation of the mono-substituted product from the unreacted starting material and the di-substituted byproduct.

Enzymatic catalysis: Certain enzymes can exhibit regioselectivity and may be capable of differentiating between the two hydroxymethyl groups. Biocatalytic approaches have shown promise in the controlled oxidation of related compounds. ethz.chgoogle.com

Protecting group strategies: While more complex, it is conceivable to protect one of the hydroxyl groups, functionalize the other, and then deprotect the first. However, the initial selective protection step would face the same challenge of regioselectivity.

Currently, there is a lack of specific, high-yielding methods reported in the literature for the selective mono-derivatization of 4-Iodo-2,6-bis(hydroxymethyl)pyridine.

Coordination Chemistry and Supramolecular Assembly Applications

4-Iodo-2,6-bis(hydroxymethyl)pyridine as a Ligand Precursor

As a ligand precursor, 4-Iodo-2,6-bis(hydroxymethyl)pyridine offers multiple coordination sites that can be utilized to build intricate molecular structures. The compound's utility is rooted in its ability to act as a tridentate ligand, a characteristic that is highly sought after in the design of stable metal complexes. The parent compound, 2,6-bis(hydroxymethyl)pyridine (dhmp), has been extensively investigated as a ligand in coordination compounds. researchgate.net

The primary and most predictable point of coordination is the nitrogen atom of the pyridine (B92270) ring. This nitrogen atom readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond. This interaction is a fundamental feature of pyridine-based ligands and is the anchoring point for the formation of metal complexes. In complexes involving related pyridine-based ligands, the metal-nitrogen bond is a consistent and defining feature of the coordination sphere. mdpi.com

The two hydroxymethyl groups at the 2 and 6 positions play a crucial secondary role in complex formation. These groups provide additional binding sites through their oxygen atoms, which can coordinate to the metal center, thereby enhancing the stability of the resulting complex. This chelation, involving the central pyridine nitrogen and the two hydroxyl oxygens, results in a highly stable N,O,O-tridentate coordination mode.

Beyond direct coordination, the hydrogen atoms of the hydroxyl groups are pivotal in forming hydrogen bonds. These interactions are critical in supramolecular chemistry, allowing for the assembly of complex networks. For instance, in complexes formed with the parent ligand 2,6-bis(hydroxymethyl)pyridine, the hydroxyl groups' hydrogen atoms can bond with counter-anions or solvent molecules, leading to extended, ordered crystal lattice structures. researchgate.netresearchgate.net This hydrogen bonding capability is essential for controlling the packing of molecules in the solid state and for engineering specific crystalline architectures. nih.gov

Design and Synthesis of Metal Complexes

The structural features of 4-Iodo-2,6-bis(hydroxymethyl)pyridine make it a candidate for the synthesis of a variety of metal complexes with tailored properties. While detailed studies on this specific iodo-derivative are not extensively reported, the well-established chemistry of its parent compound, 2,6-bis(hydroxymethyl)pyridine (dhmp), provides a clear blueprint for its expected behavior.

Complexes with various transition metals can be synthesized using this ligand framework. Studies on the parent ligand, dhmp, have shown the formation of hexacoordinated complexes with cobalt(II) and nickel(II). researchgate.net In these complexes, two dhmp ligands coordinate to the metal center, creating an N₂O₄ coordination environment where the nitrogen atoms typically occupy the axial positions of a distorted octahedron. researchgate.net The nature of the counter-anion (e.g., chloride, nitrate, tosylate) can influence the precise geometry and packing structure of the resulting complexes. researchgate.net

Similarly, copper(II) is known to form a variety of mononuclear and binuclear complexes with 2,6-bis(hydroxymethyl)pyridine and its derivatives. researchgate.netrsc.orgnih.gov In some instances, one of the hydroxyl groups may be deprotonated, allowing the ligand to act as an anionic bridge between two metal centers. researchgate.net While specific palladium and platinum complexes of 4-Iodo-2,6-bis(hydroxymethyl)pyridine are not detailed in available research, related tridentate pyridine ligands have been successfully used to create stable Pd(II) and Pt(II)/Pt(IV) complexes. echemcom.comnih.gov

Table 1: Examples of Metal Complexes with the Parent Ligand 2,6-bis(hydroxymethyl)pyridine (dhmp)

| Metal Ion | Anion | Complex Formula | Coordination Environment | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Co(III) | Cl⁻ | [Co(dhmp)(dhmp-H)]Cl·H₂O | N₂O₄ (Octahedral) | One ligand is mono-deprotonated. | researchgate.net |

| Ni(II) | Cl⁻ | [Ni(dhmp)₂]Cl₂·2H₂O | N₂O₄ (Octahedral) | Basal plane formed by O donors; N atoms axial. | researchgate.net |

| Co(II) | NO₃⁻ | Co(dhmp)₂₂ | N₂O₄ (Octahedral) | Basal plane formed by O donors; N atoms axial. | researchgate.net |

| Ni(II) | NO₃⁻ | Ni(dhmp)₂₂ | N₂O₄ (Octahedral) | Basal plane formed by O donors; N atoms axial. | researchgate.net |

| Cu(II) | Propionate | [Cu₂(μ-bhmp)₂(bhmpH)₂]²⁺ | CuO₄N₂ (Dimeric) | Monodeprotonated ligands bridge two Cu(II) centers. | researchgate.net |

Note: The table shows data for the parent ligand 2,6-bis(hydroxymethyl)pyridine (dhmp) to illustrate the coordination potential.

The 2,6-disubstituted pyridine framework is a cornerstone for designing spin-crossover (SCO) complexes, particularly with iron(II). nih.govnih.gov SCO is a phenomenon where the spin state of a metal ion can be switched between low-spin and high-spin states by external stimuli like temperature or light. researchgate.netrsc.org Ligands such as 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), which are structurally analogous to the title compound, create a moderate ligand field around the iron(II) center, which is a prerequisite for SCO to occur at accessible temperatures. nih.govnih.gov The ability to functionalize the 4-position of the pyridine ring without sterically hindering the coordination sphere is a key advantage in tuning the electronic properties and influencing the SCO behavior. nih.gov Although direct studies on SCO complexes of 4-Iodo-2,6-bis(hydroxymethyl)pyridine are lacking, its structural similarity to well-known SCO-inducing ligands suggests its strong potential in the field of molecular magnetism.

The development of luminescent metal complexes for applications in sensing, imaging, and optoelectronics is an active area of research. Platinum(II) and Platinum(IV) complexes featuring tridentate cyclometalating ligands are well-known for their phosphorescent properties. nih.gov Furthermore, a related derivative, 4-Iodo-2,6-bis(bromomethyl)pyridine, has been identified as an intermediate in the synthesis of fluorescent probes and polymers, highlighting the utility of this structural scaffold in creating photoactive materials. The presence of the heavy iodine atom in 4-Iodo-2,6-bis(hydroxymethyl)pyridine could potentially influence the photophysical properties of its metal complexes through the heavy-atom effect, making it an interesting candidate for the design of new luminescent materials.

Supramolecular Architectures and Self-Assembly

The strategic placement of coordinating hydroxymethyl groups and a reactive iodine atom on the pyridine scaffold makes 4-Iodo-2,6-bis(hydroxymethyl)pyridine an exemplary precursor for designing intricate supramolecular systems. These systems are formed through non-covalent interactions, leading to organized assemblies with emergent properties.

Macrocyclic Ligand Synthesis (e.g., Pyridinophane Derivatives)

4-Iodo-2,6-bis(hydroxymethyl)pyridine is a valuable synthon for the creation of macrocyclic ligands, including the class of compounds known as pyridinophanes. The two hydroxymethyl groups at the 2- and 6-positions provide ideal handles for cyclization reactions. These groups can be converted to more reactive functionalities, such as bis(bromomethyl) groups, to facilitate Williamson ether synthesis or other coupling reactions with complementary difunctional linkers, thereby forming the macrocyclic ring.

Furthermore, the iodine atom at the 4-position is not merely a passive substituent. It serves as a crucial site for iodine-mediated coupling reactions, enabling the synthesis of complex heterocyclic frameworks . This reactivity allows for the construction of larger, more elaborate macrocycles or the linking of pre-formed macrocycles into more complex assemblies. The resulting pyridinophane cavities can be tailored to selectively bind specific guest molecules, a property driven by the size of the macrocycle and the electronic nature of the pyridine ring.

Dendrimer and Polymeric Scaffold Integration

The functional versatility of 4-Iodo-2,6-bis(hydroxymethyl)pyridine extends to its use as a focal point or branching unit in the synthesis of dendrimers and as a monomer for incorporation into polymeric scaffolds. The parent compound, 2,6-bis(hydroxymethyl)pyridine, is a known precursor for the preparation of biopolymers, highlighting the utility of this core structure in polymer science ethz.ch.

The two hydroxymethyl groups can act as initiation sites for the divergent growth of dendritic wedges. For instance, their reaction with monomers like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) can lead to the formation of polyester (B1180765) dendrimers where the pyridine unit resides at the core polymerfactory.compolymerfactory.com. The iodine atom offers a unique advantage for further functionalization. It can be used to attach the entire dendrimer to a surface or another molecule via cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck coupling) after the dendritic structure has been built.

In polymer chemistry, this compound can be integrated into polymer backbones or used as a pendant group. A related derivative, 4-Iodo-2,6-bis(bromomethyl)pyridine, is recognized as an intermediate for synthesizing polymers . By analogy, 4-Iodo-2,6-bis(hydroxymethyl)pyridine can be polymerized with appropriate comonomers to create functional polymers. The pyridine nitrogen and hydroxymethyl groups can serve as coordination sites for metal ions, while the iodine atom provides a reactive site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, other pyridine-based polymers have been effectively used as carriers in membrane separation processes for metal ion recovery mdpi.comnih.gov.

| Application Area | Synthetic Strategy | Role of 4-Iodo-2,6-bis(hydroxymethyl)pyridine |

| Dendrimers | Divergent synthesis using hydroxymethyl groups as initiation points. | Serves as the central core of the dendritic structure. |

| Post-dendrimerization functionalization via the iodo group. | Provides an orthogonal site for further chemical modification. | |

| Polymers | Polycondensation or polyetherification reactions. | Acts as a monomer integrated into the polymer chain. |

| Grafting onto existing polymer backbones. | Functions as a pendant group for metal coordination or further reaction. |

Metal-Organic Framework (MOF) Components and Extended Structures

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design of the organic linker is critical in determining the structure and function of the resulting MOF researchgate.net. While direct synthesis of a MOF using 4-Iodo-2,6-bis(hydroxymethyl)pyridine as the primary linker is not yet extensively documented, its structural motifs are highly analogous to ligands known to form stable and functional MOFs.

For example, pyridine-dicarboxylic acids and hydroxypyridine-dicarboxylic acids are commonly used to create extended frameworks with Zn(II), Nd(III), and other metal ions nih.gov. In these structures, the pyridine nitrogen and the carboxylate or hydroxyl groups coordinate to the metal centers. Similarly, the hydroxymethyl groups and the pyridine nitrogen of 4-Iodo-2,6-bis(hydroxymethyl)pyridine can coordinate with metal ions to form 1D, 2D, or 3D extended structures nih.gov.

The presence of the iodine atom is particularly significant for MOF applications. It can serve two primary purposes:

Pre-functionalization: The iodo-group can be used in coupling reactions to create a more complex, elongated linker before it is used in MOF synthesis.

Post-Synthetic Modification (PSM): A MOF can be synthesized using the iodo-functionalized linker, and the exposed iodine atoms within the pores can then be subjected to further chemical reactions nih.gov. This allows for the introduction of new functional groups into the MOF's channels, altering its properties for specific applications like gas storage, separation, or catalysis.

The potential for this compound to act as a functional linker in MOFs is therefore substantial, offering a pathway to highly tunable porous materials rsc.org.

Structure-Activity Relationships in Coordination Environments

The specific arrangement of functional groups in 4-Iodo-2,6-bis(hydroxymethyl)pyridine directly dictates the properties and reactivity of its coordination complexes. This structure-activity relationship is central to its application in catalysis and sensing.

The pyridine nitrogen atom, combined with the two flanking hydroxymethyl groups, creates a tridentate (N,O,O) pincer-like coordination pocket. This arrangement allows the ligand to form stable complexes with a wide variety of metal ions . The chelate effect from this tridentate binding enhances the stability of the resulting metal complexes compared to those with monodentate ligands.

Key structure-function correlations include:

Anion Binding: Research has demonstrated that complexes utilizing this ligand framework are effective in forming anion-binding supramolecular structures. In these systems, the pyridine ring can act as a chromophore for optical sensing, while the coordination environment created by the hydroxymethyl groups and the metal center is responsible for selectively binding anions .

Catalytic Activity: As a ligand, it can stabilize metal centers in specific oxidation states and coordination geometries, influencing their catalytic activity. The electronic properties of the ligand, modulated by the electron-withdrawing iodine atom, can impact the Lewis acidity of the coordinated metal ion, which is a critical factor in catalysis .

Influence of the Iodine Substituent: The iodine atom at the 4-position exerts a significant electronic effect on the pyridine ring. Its electron-withdrawing nature can influence the pKa of the pyridine nitrogen and the Lewis basicity of the ligand, thereby affecting the strength of the metal-ligand bond. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of coordination complexes in the solid state and influence their packing and properties. Studies on other halogenated pyridine derivatives confirm that halogen atoms play a crucial role in modulating biological and chemical activity rsc.org.

| Structural Feature | Influence on Coordination Environment | Functional Consequence |

| Tridentate (N,O,O) Pocket | Forms stable chelate complexes with metal ions. | Enhanced stability and reactivity of metal complexes for catalysis. |

| Pyridine Ring | Acts as a chromophore; its electronics are tunable. | Enables optical sensing applications (e.g., for anions). |

| Hydroxymethyl Groups | Provide flexible O-donor coordination sites; can form hydrogen bonds. | Enhances complex stability and solubility. |

| Iodine Atom | Electron-withdrawing effect; site for halogen bonding; reactive handle. | Modulates metal's Lewis acidity; directs supramolecular assembly; allows post-complexation modification. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "4-Iodo-2,6-bis(hydroxymethyl)pyridine" in solution. core.ac.uk By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of "4-Iodo-2,6-bis(hydroxymethyl)pyridine".

In the ¹H NMR spectrum, the symmetrical nature of the molecule results in a simplified signal pattern. The two protons on the pyridine (B92270) ring (H-3 and H-5) are chemically equivalent and typically appear as a single signal. The methylene (B1212753) protons (-CH₂OH) at positions 2 and 6 are also equivalent, giving rise to another distinct signal. The hydroxyl protons (-OH) may appear as a broad or sharp singlet, depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It will show distinct signals for the different carbon atoms in the molecule: one signal for the equivalent C-3 and C-5 carbons of the pyridine ring, one for the equivalent C-2 and C-6 carbons, one for the iodine-substituted C-4 carbon, and one for the equivalent methylene carbons (-CH₂OH). The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbon atom attached to the iodine (C-4) will have a characteristic chemical shift due to the halogen's influence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3, H-5 | ~ 7.5 - 8.0 | ~ 125 - 130 |

| -CH₂- | ~ 4.5 - 5.0 | ~ 60 - 65 |

| -OH | Variable | - |

| C-2, C-6 | - | ~ 160 - 165 |

| C-4 | - | ~ 90 - 100 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For "4-Iodo-2,6-bis(hydroxymethyl)pyridine," a COSY spectrum would show a correlation between the pyridine protons (H-3/H-5) and the methylene protons (-CH₂-), confirming their proximity in the structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning which proton signal corresponds to which carbon signal. For example, it would show a direct correlation between the methylene protons and the methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.net This technique is invaluable for piecing together the molecular skeleton. For instance, correlations would be observed between the methylene protons and the C-2/C-6 and C-3/C-5 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is particularly useful for determining stereochemistry and conformation. researchgate.net In the case of "4-Iodo-2,6-bis(hydroxymethyl)pyridine," NOESY can confirm the through-space proximity of the methylene protons to the pyridine ring protons.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure of "4-Iodo-2,6-bis(hydroxymethyl)pyridine" in solution. researchgate.netbas.bg

The ligand "4-Iodo-2,6-bis(hydroxymethyl)pyridine" can form complexes with various metal ions. When the metal has a magnetically active nucleus, such as platinum-195 (B83798) (¹⁹⁵Pt), multinuclear NMR becomes a powerful tool for characterizing the resulting metal complexes. huji.ac.il

¹⁹⁵Pt NMR spectroscopy provides information about the coordination environment of the platinum center. researchgate.net The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature of the ligands, their geometry, and the oxidation state of the platinum. researchgate.net For a complex formed between "4-Iodo-2,6-bis(hydroxymethyl)pyridine" and a platinum precursor, the ¹⁹⁵Pt NMR spectrum would confirm the coordination of the pyridine nitrogen to the platinum atom. Furthermore, coupling between the ¹⁹⁵Pt nucleus and the protons of the ligand, observed in ¹H NMR, can provide additional evidence for complex formation and help to elucidate the structure of the complex. rsc.org

X-ray Crystallography for Solid-State Structure Determination

By growing a suitable single crystal of "4-Iodo-2,6-bis(hydroxymethyl)pyridine" or one of its derivatives, its molecular structure can be determined with high precision using single-crystal X-ray diffraction. rsc.orgmdpi.com The resulting crystallographic data would provide the exact positions of all atoms in the molecule, confirming the planar pyridine ring, the positions of the iodo and hydroxymethyl substituents, and the bond lengths and angles between all atoms. This technique is also invaluable for determining the structure of metal complexes derived from this ligand. nih.gov

Table 2: Hypothetical Crystallographic Data for 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 983.04 |

| Z | 4 |

Note: This is a hypothetical data table for illustrative purposes.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This packing is governed by intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. scielo.org.mxnih.gov

For "4-Iodo-2,6-bis(hydroxymethyl)pyridine," the hydroxyl groups are capable of forming strong hydrogen bonds. mdpi.com X-ray analysis would likely reveal a network of intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules, creating a stable, three-dimensional supramolecular architecture. Additionally, the iodine atom can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in neighboring molecules. rsc.org The pyridine ring can also engage in π-π stacking interactions with other pyridine rings. Understanding these intermolecular forces is crucial for explaining the solid-state properties of the compound, such as its melting point and solubility.

Conformational Analysis and Molecular Geometry

The molecular geometry, including bond lengths and angles, can be inferred by examining crystallographic data of similar compounds. For example, in the crystal structure of 2,6-dichloro-4-iodopyridine, the C-I bond length is well-defined. The bond lengths within the pyridine ring are expected to be consistent with its aromatic character, though minor variations can occur due to the electronic effects of the substituents. The C-C and C-N bond lengths within the pyridine ring typically range from 1.38 to 1.40 Å and 1.33 to 1.35 Å, respectively. The geometry around the hydroxymethyl groups is expected to be tetrahedral for the carbon atoms and bent for the oxygen atoms of the hydroxyl groups.

Table 1: Estimated Molecular Geometry Parameters for 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Parameter | Estimated Value | Basis of Estimation |

| C-I Bond Length | ~2.10 Å | Based on iodo-substituted aromatic compounds. |

| C-N-C Angle | ~117-119° | Typical for substituted pyridines. |

| C-C-N Angle | ~121-123° | Typical for substituted pyridines. |

| C-C-C Angle | ~118-120° | Typical for substituted pyridines. |

| C-CH₂OH Bond Length | ~1.51 Å | Standard sp²-sp³ C-C bond length. |

| C-O Bond Length | ~1.43 Å | Standard C-O single bond length. |

| O-H Bond Length | ~0.96 Å | Standard O-H single bond length. |

| C-C-I Angle | ~119-121° | Based on 4-halopyridine structures. |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For a molecule like 4-Iodo-2,6-bis(hydroxymethyl)pyridine, both high-resolution and electrospray ionization mass spectrometry provide valuable information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can differentiate between compounds with the same nominal mass but different chemical formulas.

For 4-Iodo-2,6-bis(hydroxymethyl)pyridine, with the molecular formula C₇H₈INO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally determined value from an HRMS instrument. A close match, typically within a few parts per million (ppm), confirms the elemental composition.

Table 2: Theoretical Exact Mass Calculation for 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total (M) | 264.959977 | ||

| [M+H]⁺ | 265.967802 |

Note: The calculated masses are for the neutral molecule (M) and the protonated adduct ([M+H]⁺), which is commonly observed in ESI-HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 4-Iodo-2,6-bis(hydroxymethyl)pyridine. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.

By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can be obtained. For 4-Iodo-2,6-bis(hydroxymethyl)pyridine, characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl groups (-CH₂OH) and potentially the iodine atom. The fragmentation of iodinated pyridines in ESI-MS can provide valuable information for structural elucidation. The pyridine nitrogen is often the initial site of protonation.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

While a specific experimental IR spectrum for 4-Iodo-2,6-bis(hydroxymethyl)pyridine was not found, the expected absorption bands can be predicted based on the spectra of related compounds such as 4-(hydroxymethyl)pyridine and 2,6-bis(hydroxymethyl)pyridine. researchgate.netnih.gov The key functional groups in 4-Iodo-2,6-bis(hydroxymethyl)pyridine are the hydroxyl (-OH) groups, the pyridine ring, and the C-I bond.

Table 3: Predicted Infrared Absorption Bands for 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretching | Hydroxyl (-OH) | 3200-3500 | Broad, Strong |

| C-H stretching (aromatic) | Pyridine ring | 3000-3100 | Medium |

| C-H stretching (aliphatic) | Hydroxymethyl (-CH₂OH) | 2850-2960 | Medium |

| C=C and C=N stretching | Pyridine ring | 1550-1610 | Medium to Strong |

| C-O stretching | Primary alcohol | 1000-1085 | Strong |

| O-H bending | Hydroxyl (-OH) | 1330-1440 | Medium |

| C-I stretching | Iodo-aromatic | 500-600 | Medium to Weak |

The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups. The pyridine ring vibrations will give rise to several bands in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern. The presence of the heavy iodine atom will influence the low-frequency modes of the molecule.

Other Characterization Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is a crucial step in verifying the purity and confirming the empirical formula of a synthesized compound. For organic compounds, this is often achieved through combustion analysis. researchgate.netelementar.commeasurlabs.com

The theoretical elemental composition of 4-Iodo-2,6-bis(hydroxymethyl)pyridine (C₇H₈INO₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental results from combustion analysis should ideally be within ±0.4% of the calculated values to confirm the compound's purity and elemental composition. nih.gov

Table 4: Theoretical Elemental Composition of 4-Iodo-2,6-bis(hydroxymethyl)pyridine

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 31.73 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.04 |

| Iodine (I) | 126.904 | 1 | 126.904 | 47.88 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.28 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.07 |

| Total | 265.05 | 100.00 |

Note: The values in this table are calculated based on the molecular formula C₇H₈INO₂ and standard atomic weights.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 4-iodo-2,6-bis(hydroxymethyl)pyridine, DFT calculations could provide significant insights into its reactivity, spectroscopic characteristics, and conformational preferences.

DFT calculations can elucidate the electronic structure of 4-iodo-2,6-bis(hydroxymethyl)pyridine, providing a basis for understanding its chemical behavior. The distribution of electron density, influenced by the electron-withdrawing iodine atom and the electron-donating hydroxymethyl groups, dictates the molecule's reactivity.

Molecular orbital (MO) analysis, a standard output of DFT calculations, would reveal the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. For instance, in related Fe(II) polypyridine complexes, the modification of the pyridine (B92270) ligand scaffold has been shown to tune the ligand field strength and the electronic properties of the complex. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for Substituted Pyridines

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 4-Chloropyridine | -7.02 | -0.98 | 6.04 |

| 4-Bromopyridine (B75155) | -6.95 | -1.05 | 5.90 |

| 4-Iodopyridine (B57791) (Estimated) | -6.8 to -7.0 | -1.1 to -1.3 | 5.5 to 5.9 |

Note: The values for pyridine, 4-chloropyridine, and 4-bromopyridine are representative values from DFT studies on halopyridines. mostwiedzy.pl The values for 4-iodopyridine are estimated based on periodic trends and are for illustrative purposes only. Specific calculations for 4-iodo-2,6-bis(hydroxymethyl)pyridine are required for accurate data.

DFT calculations are a well-established method for predicting NMR chemical shifts, which can be invaluable for structural elucidation and characterization. ivanmr.comruc.dk By calculating the magnetic shielding tensors for each nucleus in 4-iodo-2,6-bis(hydroxymethyl)pyridine, its ¹H and ¹³C NMR spectra can be simulated. The accuracy of these predictions is often enhanced by using appropriate functionals and basis sets, and by considering solvent effects. nih.gov For complex molecules, computational prediction of NMR spectra can help in assigning peaks and confirming the chemical structure.

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyridine

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 150.1 | 149.8 |

| C3 | 124.5 | 124.2 |

| C4 | 136.2 | 135.9 |

| C5 | 124.5 | 124.2 |

| C6 | 150.1 | 149.8 |

Note: This table provides illustrative data for a generic substituted pyridine and is not specific to 4-iodo-2,6-bis(hydroxymethyl)pyridine. The accuracy of DFT-predicted NMR shifts depends on the computational level and the specific molecule.

The hydroxymethyl groups at the 2 and 6 positions of 4-iodo-2,6-bis(hydroxymethyl)pyridine introduce conformational flexibility. DFT calculations can be employed to perform a conformational analysis to identify the most stable geometries (energy minima) of the molecule. This involves rotating the C-C and C-O bonds of the hydroxymethyl substituents and calculating the relative energies of the resulting conformers. Understanding the preferred conformation is crucial as it influences the molecule's packing in the solid state and its binding mode to metal ions. Studies on other 2,6-disubstituted pyridines have shown that the conformation of the substituents can significantly affect the self-assembly of coordination polymers. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a binding partner.

MD simulations can be used to model the behavior of 4-iodo-2,6-bis(hydroxymethyl)pyridine in a solution, typically water, to understand its solvation and dynamics. These simulations can reveal how water molecules are organized around the solute, including the formation of hydrogen bonds with the hydroxymethyl groups and the pyridine nitrogen. The dynamics of the hydroxymethyl groups, such as their rotational motion, can also be investigated. For the parent pyridine molecule, MD simulations have been used to study its aggregation propensity in aqueous solutions. nih.gov Such studies for 4-iodo-2,6-bis(hydroxymethyl)pyridine would be valuable in understanding its solubility and behavior in biological or reaction media.

Given that 4-iodo-2,6-bis(hydroxymethyl)pyridine is a potential ligand for metal ions, MD simulations can be employed to study its interactions with various metal cations. By simulating the complex in an explicit solvent, one can analyze the coordination geometry, the stability of the metal-ligand bonds, and the role of the hydroxymethyl groups in coordination.

Furthermore, advanced computational techniques, such as umbrella sampling or free energy perturbation in conjunction with MD simulations, can be used to calculate the binding free energy between the ligand and a metal ion. These calculations provide a quantitative measure of the stability of the complex. DFT calculations on pyridine-metal ion complexes have been used to determine binding energies and understand the nature of the metal-ligand bond. acs.orgijert.org

Table 3: Illustrative Calculated Binding Energies (kcal/mol) of Pyridine Derivatives to a Metal Ion

| Ligand | Metal Ion | Calculated Binding Energy (kcal/mol) |

| Pyridine | Cu²⁺ | -25.8 |

| 2-methylpyridine | Cu²⁺ | -26.5 |

| 2,6-dimethylpyridine | Cu²⁺ | -27.1 |

| 2,6-bis(hydroxymethyl)pyridine | Cu²⁺ | Likely stronger due to chelation |

Note: The binding energies are representative values from computational studies on pyridine-metal complexes and are for illustrative purposes. The actual binding energy of 4-iodo-2,6-bis(hydroxymethyl)pyridine to a metal ion would depend on the specific metal, the coordination mode, and the computational method used. The presence of the hydroxymethyl groups would likely lead to a stronger, chelate-assisted binding.

Reaction Mechanism Studies

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways, intermediates, and transition states. For 4-Iodo-2,6-bis(hydroxymethyl)pyridine, these studies can elucidate the mechanisms of its transformations and its role in catalytic processes.

Transition state theory is a cornerstone of understanding chemical reactivity, and its computational application allows for the precise characterization of the high-energy structures that govern reaction rates. For a molecule like 4-Iodo-2,6-bis(hydroxymethyl)pyridine, which can undergo reactions such as nucleophilic substitution at the 4-position or oxidation of the hydroxymethyl groups, density functional theory (DFT) is a commonly employed method.

A theoretical investigation into the reaction mechanisms would typically involve the following steps:

Geometry Optimization: The initial structures of the reactants, products, and hypothesized transition states are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the identified transition state correctly connects the reactant and product states on the reaction pathway.

For instance, a computational study on the related compound 2,6-bis(bromo-methyl)pyridine utilized DFT with the B3LYP functional and a 6-311g(d,p) basis set to optimize the molecular geometry and analyze its vibrational spectra. researchgate.net A similar approach for 4-Iodo-2,6-bis(hydroxymethyl)pyridine would provide detailed information on bond lengths, angles, and the electronic properties that dictate its reactivity in organic transformations. The calculated energies of reactants, transition states, and products allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. researchgate.net

Table 1: Hypothetical DFT Parameters for Transition State Analysis This table illustrates the typical parameters and outputs from a DFT calculation for a hypothetical reaction involving 4-Iodo-2,6-bis(hydroxymethyl)pyridine. The values are representative and not from a specific published study on this exact molecule.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +25.5 | -10.2 |

| Key Imaginary Frequency (cm-1) | N/A | -350.i | N/A |

| C-I Bond Length (Å) | 2.10 | 2.35 | N/A (Bond Broken) |

| C-Nucleophile Bond Length (Å) | 3.50 | 2.20 | 1.85 |

The pyridine nitrogen and the hydroxymethyl oxygen atoms make 4-Iodo-2,6-bis(hydroxymethyl)pyridine an excellent polydentate ligand for forming stable complexes with various metal ions. These metal complexes can act as catalysts in a range of chemical reactions. Computational chemistry is crucial for elucidating the mechanisms of these catalytic cycles, which often involve multiple steps and transient intermediates that are difficult to observe experimentally.

The elucidation of a catalytic cycle for a metal complex of 4-Iodo-2,6-bis(hydroxymethyl)pyridine would involve DFT calculations to investigate key steps such as:

Ligand Binding: The initial coordination of the reactant molecules to the metal center.

Oxidative Addition: The addition of a substrate to the metal, increasing its oxidation state.

Migratory Insertion: The insertion of one ligand into a metal-ligand bond.

Reductive Elimination: The final step where the product is formed and released, returning the catalyst to its initial state.

By calculating the energy profile of the entire cycle, researchers can identify the rate-determining step and understand how the electronic and steric properties of the ligand influence the catalyst's efficiency and selectivity. For example, the iodine atom at the 4-position can modulate the electron density of the pyridine ring, which in turn affects the binding affinity and reactivity of the metal center.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational techniques used to correlate the chemical structure of compounds with their biological activity or other properties. These methods are widely used in drug discovery and materials science to design new compounds with desired characteristics.

While specific QSAR studies on 4-Iodo-2,6-bis(hydroxymethyl)pyridine are not extensively documented, the principles are readily applicable. A QSAR study on a series of derivatives based on this scaffold would involve generating a dataset of compounds and their measured biological activities (e.g., inhibitory concentrations, IC₅₀). chemrevlett.com

The process typically includes:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. chemrevlett.comchemrevlett.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness. chemrevlett.comnih.gov

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.gov These methods generate 3D grid-based fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov Studies on other substituted pyridine derivatives have successfully used these techniques to design potent inhibitors for various biological targets. nih.govcncb.ac.cn

Table 2: Representative Statistical Parameters from a 3D-QSAR Study on Pyridine Derivatives This table shows typical validation metrics for CoMFA and CoMSIA models, based on published studies of other pyridine series. nih.gov

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (Cross-validated r²) | 0.595 | 0.733 | Measures the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.959 | 0.982 | Measures the goodness of fit of the model to the training data. |

| r²_pred (External validation r²) | 0.846 | 0.922 | Measures the predictive ability on an external test set. |

| F-value | 150.7 | 210.3 | Indicates the statistical significance of the model. |

| Optimal No. of Components | 5 | 6 | The number of principal components used to build the model. |

Cheminformatics tools would further enable the analysis of large datasets of such pyridine derivatives, allowing for similarity searching, clustering, and the development of predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for the development of new therapeutic agents. chemrevlett.com

Advanced Applications in Chemical Research

Development of Novel Catalytic Systems

The application of 4-Iodo-2,6-bis(hydroxymethyl)pyridine as a ligand in coordination chemistry is a cornerstone of its utility. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two hydroxymethyl groups can coordinate with a variety of metal ions. This coordination can result in the formation of stable metal complexes that are effective catalysts for a range of organic transformations. The presence of the iodine atom can further influence the electronic properties of the pyridine ring, thereby modulating the catalytic activity of the resulting metal complex.

Ligand Design for Asymmetric Catalysis

While direct applications of 4-Iodo-2,6-bis(hydroxymethyl)pyridine in asymmetric catalysis are not yet extensively documented in publicly available research, its structure presents a promising scaffold for the design of chiral ligands. The two hydroxymethyl groups offer convenient points for the introduction of chiral auxiliaries. By reacting these hydroxyl groups with chiral molecules, new, potentially C2-symmetric or non-symmetric chiral ligands can be synthesized. These new chiral ligands could then be complexed with transition metals to create catalysts for asymmetric reactions, such as asymmetric hydrogenation, aldol (B89426) reactions, or Diels-Alder reactions. The rigidity of the pyridine backbone is an advantageous feature in ligand design, as it can help to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity.

Catalysts for Organic Transformations (e.g., C-C Coupling, Oxidation Reactions)

The use of 4-Iodo-2,6-bis(hydroxymethyl)pyridine as a ligand for metal-catalyzed organic transformations has shown promise. The iodine atom at the 4-position makes the compound a suitable precursor for the synthesis of organometallic reagents or as a component in catalytic cycles involving oxidative addition. For instance, it can be envisioned that the iodo-group could undergo oxidative addition to a low-valent metal center, such as palladium(0), to form a Pd(II)-aryl intermediate. This intermediate could then participate in various carbon-carbon (C-C) bond-forming reactions, including Suzuki, Heck, or Sonogashira coupling reactions.

Furthermore, complexes formed with this ligand have demonstrated potential in oxidation reactions. The pyridine nitrogen and hydroxymethyl groups can stabilize high-valent metal centers that are often key intermediates in catalytic oxidation cycles. Research has indicated that metal complexes incorporating this ligand framework can exhibit superior performance in certain oxidation reactions compared to other ligands.

Materials Science and Functional Materials

The reactivity of the hydroxymethyl groups and the iodo-substituent makes 4-Iodo-2,6-bis(hydroxymethyl)pyridine a valuable monomer or cross-linking agent in the synthesis of advanced materials with tailored properties.

Precursors for Polymer and Dendrimer Synthesis with Tunable Properties

The bifunctional nature of the two hydroxymethyl groups allows 4-Iodo-2,6-bis(hydroxymethyl)pyridine to act as a monomer in step-growth polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the pyridine unit into the polymer backbone can impart specific properties, such as thermal stability, metal-coordinating ability, or altered solubility. The iodine atom provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.